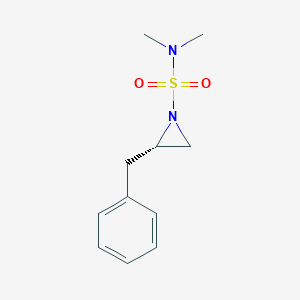

(S)-2-Benzyl-N,N-dimethylaziridine-1-sulfonamide

Description

Properties

IUPAC Name |

(2S)-2-benzyl-N,N-dimethylaziridine-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S/c1-12(2)16(14,15)13-9-11(13)8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3/t11-,13?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLDWVIFYJWKNPQ-AMGKYWFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CC1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)S(=O)(=O)N1C[C@@H]1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601196999 | |

| Record name | (2S)-N,N-Dimethyl-2-(phenylmethyl)-1-aziridinesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601196999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

902146-43-4 | |

| Record name | (2S)-N,N-Dimethyl-2-(phenylmethyl)-1-aziridinesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=902146-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-2-Benzyl-N,N-dimethylaziridine-1-sulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0902146434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-N,N-Dimethyl-2-(phenylmethyl)-1-aziridinesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601196999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-Benzyl-N,N-dimethylaziridine-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.545 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-2-Benzyl-N,N-dimethylaziridine-1-sulfonamide synthesis protocol.

An in-depth technical guide to the synthesis of (S)-2-Benzyl-N,N-dimethylaziridine-1-sulfonamide for researchers, scientists, and drug development professionals.

Abstract

This compound is a chiral sulfonamide-protected aziridine that serves as a valuable building block in organic synthesis. The reactive three-membered aziridine ring, activated by the electron-withdrawing sulfonamide group, allows for a variety of chemical transformations, including nucleophilic ring-opening reactions. This makes it a useful intermediate in the synthesis of more complex nitrogen-containing molecules and polymers. This guide provides a detailed two-step synthesis protocol for this compound, starting from the readily available chiral precursor, (S)-phenylalaninol. The synthesis involves the formation of the intermediate (S)-2-benzylaziridine via a modified Wenker synthesis, followed by sulfonylation with N,N-dimethylsulfamoyl chloride.

Synthesis Overview

The synthesis of this compound is accomplished in two primary stages:

-

Aziridination of (S)-Phenylalaninol: The initial step involves the conversion of (S)-phenylalaninol to (S)-2-benzylaziridine. This is achieved through a ring-closure reaction, a variation of the Wenker synthesis, which is a well-established method for producing aziridines from β-amino alcohols.[1][2] This process typically involves the formation of a sulfate ester intermediate, followed by intramolecular cyclization promoted by a base.

-

Sulfonylation of (S)-2-Benzylaziridine: The resulting (S)-2-benzylaziridine is then reacted with N,N-dimethylsulfamoyl chloride in the presence of a base to yield the final product, this compound.

Experimental Protocols

Step 1: Synthesis of (S)-2-Benzylaziridine from (S)-Phenylalaninol (Modified Wenker Synthesis)

This protocol is adapted from improved and mild Wenker synthesis procedures for the conversion of amino alcohols to aziridines.

Reaction Scheme:

(S)-Phenylalaninol → (S)-2-Benzylaziridine

Materials:

-

(S)-Phenylalaninol

-

Chlorosulfonic acid

-

Chloroform

-

Diethyl ether or Acetonitrile

-

Sodium carbonate (saturated aqueous solution)

-

Sodium hydroxide (6.2 M aqueous solution)

Procedure:

-

Esterification:

-

Dissolve (S)-phenylalaninol in chloroform. For improved precipitation of the sulfate intermediate, the chloroform solution can be diluted with diethyl ether or acetonitrile.

-

Cool the solution and slowly add chlorosulfonic acid while stirring.

-

The resulting amino alcohol hydrogen sulfate will precipitate out of the solution.

-

Collect the precipitate by filtration and wash with diethyl ether to obtain the crude sulfate intermediate.

-

-

Cyclization:

-

Dissolve the crude sulfate intermediate in a saturated aqueous solution of sodium carbonate. The use of a non-nucleophilic base like sodium carbonate is preferred to minimize side reactions such as elimination and hydroxide displacement that can occur with strong bases like sodium hydroxide.

-

Stir the reaction mixture at room temperature until the cyclization to (S)-2-benzylaziridine is complete. Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude (S)-2-benzylaziridine.

-

Further purification can be achieved by distillation or column chromatography.

-

Step 2: Synthesis of this compound

This protocol is adapted from the synthesis of the (R)-enantiomer.[3]

Reaction Scheme:

(S)-2-Benzylaziridine + N,N-Dimethylsulfamoyl chloride → this compound

Materials:

-

(S)-2-Benzylaziridine

-

N,N-Dimethylsulfamoyl chloride

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

0.5 M Citric acid solution

-

1.0 M Sodium bicarbonate solution

-

tert-Butyl methyl ether (TBME)

-

Heptane

Procedure:

-

Reaction Setup:

-

In a reaction vessel, dissolve (S)-2-benzylaziridine (1.0 eq) and N,N-dimethylsulfamoyl chloride (1.05 eq) in dichloromethane.

-

Cool the solution to -10 °C.

-

-

Base Addition and Reaction:

-

Slowly add N,N-diisopropylethylamine (1.0 eq) to the cooled solution.

-

Stir the resulting mixture at -10 °C for a minimum of 16 hours.

-

-

Workup:

-

Quench the reaction by adding a 0.5 M solution of citric acid.

-

Separate the organic and aqueous phases.

-

Wash the organic phase with a 1.0 M sodium bicarbonate solution.

-

-

Crystallization and Isolation:

-

Exchange the solvent from dichloromethane to tert-butyl methyl ether.

-

Cool the solution to 0 °C.

-

Add heptane dropwise over a period of 2 hours to induce precipitation.

-

Age the mixture for an additional 2 hours at 0 °C, then cool to -10 °C to maximize the precipitation of the product.

-

Collect the white, crystalline solid by filtration to obtain this compound.

-

Quantitative Data Summary

The following table summarizes the key quantitative data for the sulfonylation step, adapted from the synthesis of the (R)-enantiomer.[3] Data for the aziridination of (S)-phenylalaninol is based on general yields for mild Wenker syntheses, as a specific yield for this substrate was not detailed in the searched literature.

| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) |

| 1. Aziridination | (S)-Phenylalaninol | Chlorosulfonic acid, Na₂CO₃, Chloroform, Ether/Acetonitrile | Room Temperature | - | Good to Excellent |

| 2. Sulfonylation | (S)-2-Benzylaziridine, N,N-Dimethylsulfamoyl chloride | DIPEA, DCM, TBME, Heptane | -10 | 16 | 76 |

Note: The yield for the aziridination step is described qualitatively as "good to excellent" for the improved Wenker synthesis protocol.

Logical Workflow Diagram

References

(S)-2-Benzyl-N,N-dimethylaziridine-1-sulfonamide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties, synthesis, and potential applications of the chiral building block, (S)-2-Benzyl-N,N-dimethylaziridine-1-sulfonamide. This compound is of growing interest in medicinal chemistry and organic synthesis due to its unique structural features, including a reactive aziridine ring and a biologically significant sulfonamide group.

Core Physical and Chemical Properties

This compound is a white to off-white crystalline solid.[1][2] Its solubility is limited in water but good in organic solvents such as chloroform and methanol.[3] A summary of its key physical properties is presented in the table below. It is important to note that while some properties have been experimentally reported, others are based on computational predictions.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆N₂O₂S | [4][5] |

| Molecular Weight | 240.32 g/mol | [4] |

| Appearance | White to off-white solid/crystal | [1][2] |

| Boiling Point | 367.9 ± 9.0 °C | Predicted[1][3] |

| Density | 1.28 ± 0.1 g/cm³ | Predicted[1] |

| Melting Point | Not available | [2] |

| Solubility | Soluble in Chloroform (Slightly), Methanol (Slightly) | [3] |

| Purity | >98% | [2] |

| Storage Temperature | 2-8°C | [3] |

Synthesis Protocol

The synthesis of this compound typically involves the sulfonylation of a chiral aziridine precursor. The following is a representative experimental protocol adapted from the synthesis of its enantiomer.

Reaction: Sulfonylation of (S)-2-benzylaziridine with N,N-dimethylsulfamoyl chloride.

Materials:

-

(S)-2-benzylaziridine

-

N,N-dimethylsulfamoyl chloride

-

Dichloromethane (anhydrous)

-

N,N-diisopropylethylamine

-

0.5M Citric acid solution

-

1.0 M Sodium bicarbonate solution

-

tert-Butyl methyl ether

-

Heptane

Procedure:

-

A solution of (S)-2-benzylaziridine and N,N-dimethylsulfamoyl chloride in anhydrous dichloromethane is cooled to -10 °C.

-

N,N-diisopropylethylamine is added to the cooled solution.

-

The resulting mixture is stirred at -10 °C for a minimum of 16 hours.

-

A 0.5M solution of citric acid is added, and the phases are separated.

-

The organic phase is washed with a 1.0 M sodium bicarbonate solution.

-

The solvent of the organic phase is exchanged to tert-butyl methyl ether.

-

The solution is cooled to 0 °C, and heptane is added dropwise over a period of 2 hours.

-

The mixture is aged for an additional 2 hours at 0 °C, then cooled to -10 °C to facilitate the precipitation of the product.

-

The resulting white, crystalline solid is collected.

Key Reaction Parameters:

-

Temperature: Maintaining low temperatures (e.g., -10°C) is crucial to minimize racemization of the aziridine ring.

-

Anhydrous Conditions: N,N-dimethylsulfamoyl chloride is sensitive to moisture, necessitating the use of anhydrous solvents and handling techniques.

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

References

(S)-2-Benzyl-N,N-dimethylaziridine-1-sulfonamide CAS number and structure.

CAS Number: 902146-43-4

Structure:

-2-Benzyl-N%2CN-dimethylaziridine-1-sulfonamide%20structure&ved=2ahUKEwjY0Z-D9vGBAxXh_rsIHX_IDjAQMygAegQIARBD)

This compound is a chiral aziridine derivative that serves as a versatile building block in organic synthesis and medicinal chemistry. Its structure, featuring a strained three-membered aziridine ring, a stereogenic center, and a sulfonamide group, imparts unique reactivity and potential for diverse applications. This technical guide provides an in-depth overview of its chemical properties, synthesis, and potential applications for researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 902146-43-4 | [1][2] |

| Molecular Formula | C₁₁H₁₆N₂O₂S | [2] |

| Molecular Weight | 240.32 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| Solubility | Soluble in organic solvents; limited solubility in water | [3] |

| Storage | Store in a cool, dry place in a tightly sealed container away from light | [4] |

Synthesis and Characterization

Experimental Protocol: Synthesis of (R)-2-Benzyl-N,N-dimethylaziridine-1-sulfonamide[5]

Materials:

-

(R)-2-benzylaziridine

-

N,N-dimethylsulfamoyl chloride

-

N,N-diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

0.5 M Citric acid solution

-

1.0 M Sodium bicarbonate solution

-

tert-Butyl methyl ether (MTBE)

-

Heptane

Procedure:

-

A solution of (R)-2-benzylaziridine (1.0 eq) and N,N-dimethylsulfamoyl chloride (1.05 eq) in dichloromethane is cooled to -10 °C.

-

N,N-diisopropylethylamine (1.0 eq) is added to the cooled solution.

-

The resulting mixture is stirred at -10 °C for a minimum of 16 hours.

-

A 0.5 M solution of citric acid is added, and the phases are separated.

-

The organic phase is washed with a 1.0 M sodium bicarbonate solution.

-

The organic solvent is exchanged to tert-butyl methyl ether.

-

The solution is cooled to 0 °C, and heptane is added dropwise over 2 hours.

-

The mixture is aged for an additional 2 hours at 0 °C and then cooled to -10 °C to precipitate the product.

-

The resulting white, crystalline solid is collected.

Yield: 76%[5]

Characterization Data for (R)-2-Benzyl-N,N-dimethylaziridine-1-sulfonamide[5]

| Data Type | Details |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.29-7.20 (m, 5H), 2.94 (dd, J=14, 5 Hz, 1H), 2.88-2.80 (m, 1H), 2.70 (dd, J=14, 7 Hz, 1H), 2.66 (s, 6H), 2.56 (d, J=7 Hz, 1H), 2.14 (d, J=4 Hz, 1H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 137.4, 129.3, 128.9, 127.2, 40.6, 38.3, 38.1, 33.0 |

| Rf | 0.53 (SiO₂; 1:1 heptane:ethyl acetate, KMnO₄) |

Experimental Workflow: Synthesis and Purification

Caption: Workflow for the synthesis and purification of (R)-2-Benzyl-N,N-dimethylaziridine-1-sulfonamide.

Applications in Research and Development

This compound is a valuable chiral intermediate with potential applications in several areas of chemical and pharmaceutical research.

Asymmetric Synthesis

The chiral nature of this compound makes it a useful building block for the stereoselective synthesis of more complex molecules.[1] The aziridine ring can undergo regioselective and stereospecific ring-opening reactions with various nucleophiles, allowing for the introduction of new functional groups with controlled stereochemistry. This is particularly valuable in the synthesis of chiral amines, amino alcohols, and other nitrogen-containing compounds that are common motifs in pharmaceuticals.

Medicinal Chemistry

Sulfonamide-containing compounds are known to exhibit a wide range of biological activities. While specific biological data for this compound is limited in publicly available literature, related studies on similar structures suggest potential therapeutic applications.

-

Protein Disulfide Isomerase (PDI) Inhibition: Sulfonamides derived from aziridine-2-carboxylic acid have shown potent inhibition of PDI, an enzyme implicated in various diseases.[1] This suggests that this compound could be a starting point for the design of novel PDI inhibitors.

-

Antibacterial Activity: The sulfonamide moiety is a well-known pharmacophore in antibacterial drugs. Research has demonstrated that the biological activity of sulfonamides can be enhanced through various chemical modifications.[1] Therefore, this compound could serve as a scaffold for the development of new antibacterial agents.

Logical Relationship: From Synthesis to Application

Caption: Logical flow from the synthesis of the target compound to its potential applications.

Conclusion

This compound is a chiral molecule with significant potential as a building block in organic synthesis and as a scaffold in medicinal chemistry. Its synthesis, while not explicitly detailed for the (S)-enantiomer, can be inferred from established protocols for the (R)-enantiomer. The unique combination of a stereocenter, a reactive aziridine ring, and a sulfonamide group makes it an attractive target for further investigation in the development of novel synthetic methodologies and therapeutic agents. Further research is warranted to fully explore its reactivity and biological activity.

References

- 1. This compound | 902146-43-4 | Benchchem [benchchem.com]

- 2. This compound - SuZhou Tokind Chemical Co., Ltd [tokindchem.com]

- 3. This compound - High-Purity Chiral Sulfonamide at Best Price [jigspharma.com]

- 4. This compound [myskinrecipes.com]

- 5. (R)-2-benzyl-N,N-diMethylaziridine-1-sulfonaMide synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Profile of (S)-2-Benzyl-N,N-dimethylaziridine-1-sulfonamide: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral synthetic building block, (S)-2-Benzyl-N,N-dimethylaziridine-1-sulfonamide. The information detailed herein is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. This document compiles nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy data, along with detailed experimental methodologies.

This compound, a versatile chiral aziridine derivative, serves as a valuable intermediate in the synthesis of complex organic molecules. Its strained three-membered ring and the activating sulfonamide group allow for a variety of stereoselective ring-opening reactions, making it a key component in the construction of novel pharmaceutical agents and other functional materials.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR data presented below are for the (R)-enantiomer, (R)-2-Benzyl-N,N-dimethylaziridine-1-sulfonamide. Spectroscopically, the (S)-enantiomer will produce an identical spectrum. The data was obtained in deuterated chloroform (CDCl₃) on a 400 MHz instrument for ¹H NMR and a 100 MHz instrument for ¹³C NMR.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.20-7.29 | m | - | 5H | Aromatic protons (C₆H₅) |

| 2.94 | dd | 14, 5 | 1H | Benzyl CH₂ |

| 2.80-2.88 | m | - | 1H | Aziridine CH |

| 2.70 | dd | 14, 7 | 1H | Benzyl CH₂ |

| 2.66 | s | - | 6H | N(CH₃)₂ |

| 2.56 | d | 7 | 1H | Aziridine CH₂ |

| 2.14 | d | 4 | 1H | Aziridine CH₂ |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 137.4 | Aromatic C (quaternary) |

| 129.3 | Aromatic CH |

| 128.9 | Aromatic CH |

| 127.2 | Aromatic CH |

| 40.6 | Benzyl CH₂ |

| 38.3 | N(CH₃)₂ |

| 38.1 | Aziridine CH |

| 33.0 | Aziridine CH₂ |

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 241.10053 |

| [M+Na]⁺ | 263.08247 |

| [M+NH₄]⁺ | 258.12707 |

| [M+K]⁺ | 279.05641 |

| [M-H]⁻ | 239.08597 |

Infrared (IR) Spectroscopy

Specific experimental infrared spectroscopy data for this compound has not been reported in the available literature. The expected characteristic absorption bands are based on the functional groups present in the molecule.

Table 4: Expected Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3080-3010 | Aromatic C-H | Stretching |

| ~2950-2850 | Aliphatic C-H | Stretching |

| ~1600, ~1495, ~1450 | Aromatic C=C | Stretching |

| ~1340-1320 | Sulfonamide (SO₂) | Asymmetric Stretching |

| ~1160-1140 | Sulfonamide (SO₂) | Symmetric Stretching |

| ~950-900 | Sulfonamide (S-N) | Stretching |

| ~750-700, ~700-650 | Aromatic C-H | Out-of-plane Bending |

Experimental Protocols

The following sections describe generalized experimental methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Spectra are recorded on a 400 MHz spectrometer. Standard acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, and 16-32 scans.

-

¹³C NMR: Spectra are recorded on a 100 MHz spectrometer using a proton-decoupled pulse sequence. A spectral width of 240 ppm, a relaxation delay of 2 seconds, and 512-1024 scans are typically employed.

Mass Spectrometry (MS)

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, typically methanol or acetonitrile, at a concentration of approximately 1 µg/mL.

Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system. Mass spectra are acquired in both positive and negative ion modes over a mass range of m/z 100-500. For positive ion mode, the formation of protonated molecules ([M+H]⁺) and other adducts (e.g., [M+Na]⁺) is monitored.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is utilized for data acquisition.

Sample Preparation:

-

KBr Pellet Method: A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and automatically subtracted from the sample spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthetic compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization.

The Core Mechanism of Action of Sulfonamide-Protected Aziridines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of sulfonamide-protected aziridines, a class of compounds with significant applications in organic synthesis and drug development. The inherent ring strain of the aziridine core, coupled with the electron-withdrawing nature of the sulfonamide protecting group, renders these molecules susceptible to a variety of nucleophilic ring-opening reactions. This reactivity, which can be finely tuned by modifying the sulfonamide group and the aziridine ring substituents, allows for the stereospecific and regioselective introduction of a wide range of functional groups, making them invaluable building blocks for complex nitrogen-containing molecules.

General Mechanism: Nucleophilic Ring-Opening

The fundamental mechanism of action of sulfonamide-protected aziridines revolves around the nucleophilic attack on one of the aziridine ring carbons, leading to the cleavage of a carbon-nitrogen bond and the formation of a β-functionalized sulfonamide. The sulfonamide group plays a crucial role in activating the aziridine ring towards nucleophilic attack by withdrawing electron density, thereby making the ring carbons more electrophilic.

The ring-opening reaction typically proceeds via an SN2 mechanism, resulting in an inversion of stereochemistry at the center of attack. The regioselectivity of the nucleophilic attack is influenced by both steric and electronic factors. Generally, in the absence of overriding electronic effects, the nucleophile will attack the less sterically hindered carbon atom of the aziridine ring.

Quantitative Data on Ring-Opening Reactions

The efficiency and regioselectivity of the ring-opening of sulfonamide-protected aziridines are highly dependent on the nature of the nucleophile, the solvent, and the substituents on both the aziridine ring and the sulfonamide group. The following tables summarize representative quantitative data from the literature.

Table 1: Regioselective Ring-Opening of N-Tosylaziridines with Various Nucleophiles

| Entry | Aziridine Substrate | Nucleophile | Conditions | Product (Major Regioisomer) | Yield (%) | Reference |

| 1 | 2-Methyl-N-tosylaziridine | NaN₃ | DMF, 80 °C, 12 h | 2-Azido-1-(tosylamino)propane | 95 | [Fukuyama et al., J. Am. Chem. Soc. 2002, 124, 6552-6553] |

| 2 | 2-Phenyl-N-tosylaziridine | Thiophenol | K₂CO₃, CH₃CN, rt, 4 h | 2-Phenylthio-1-(tosylamino)ethane | 92 | [Fukuyama et al., J. Am. Chem. Soc. 2002, 124, 6552-6553] |

| 3 | N-Tosylaziridine | Indole | InCl₃ (10 mol%), CH₂Cl₂, rt, 2 h | 3-(2-(Tosylamino)ethyl)-1H-indole | 88 | [Yadav, J. S. et al. Tetrahedron Lett. 2004, 45, 6037-6039] |

| 4 | 2-Ethyl-N-tosylaziridine | Phenylacetic acid dianion | THF, 0 °C to rt, 1 h | 4-(Tosylamino)hexanoic acid | 68 | [Vicario, J. L. et al. Org. Lett. 2005, 7, 21, 4773-4776] |

Table 2: Intramolecular Ring-Opening of Aziridines by Pendant Sulfamates [1][2]

| Entry | Aziridine Substrate | Base | Solvent | Time (h) | Product | Yield (%) |

| 1 | (Z)-N-(2-(1-Tosylaziridin-2-yl)ethyl)sulfamate | Bu₄NOH | CF₃-Toluene/H₂O (1:1) | 16 | (3S,4R)-3-Ethyl-2-oxo-4-(tosylamino)tetrahydro-2H-1,2,6-thiadiazine 1,1-dioxide | 82 |

| 2 | (E)-N-(2-(1-Tosylaziridin-2-yl)ethyl)sulfamate | Bu₄NOH | CF₃-Toluene/H₂O (1:1) | 16 | (3R,4R)-3-Ethyl-2-oxo-4-(tosylamino)tetrahydro-2H-1,2,6-thiadiazine 1,1-dioxide | 75 |

| 3 | (Z)-N-(2-(1-(Methylsulfonyl)aziridin-2-yl)ethyl)sulfamate | Bu₄NOH | CF₃-Toluene/H₂O (1:1) | 24 | (3S,4R)-3-Ethyl-2-(methylsulfonyl)-4-aminotetrahydro-2H-1,2,6-thiadiazine 1,1-dioxide | 78 |

Biological Activity: Enzyme Inhibition

Certain sulfonamide-protected aziridines have been identified as potent and irreversible inhibitors of specific enzymes, highlighting their potential in drug development. For instance, derivatives of aziridine-2-carboxylic acid have shown significant inhibitory activity against protein disulfide isomerases (PDI), a family of enzymes involved in protein folding.

The proposed mechanism of inhibition involves the nucleophilic attack by a cysteine residue in the active site of the enzyme on the aziridine ring. This results in the formation of a covalent bond between the inhibitor and the enzyme, leading to its irreversible inactivation.

Table 3: In Vitro Inhibitory Activity of Sulfonamide-Protected Aziridine-2-Carboxylic Acid Derivatives against PDIA1 and PDIA3 [3]

| Compound | Scaffold | R | IC₅₀ PDIA1 (µM) | IC₅₀ PDIA3 (µM) |

| C-3399 | I | H | 0.8 ± 0.1 | 5.4 ± 0.5 |

| C-3400 | I | 4-CH₃ | 1.2 ± 0.2 | 10.2 ± 1.1 |

| C-3401 | I | 4-OCH₃ | 2.5 ± 0.3 | >200 |

| C-3402 | I | 4-Cl | 0.5 ± 0.1 | 8.7 ± 0.9 |

| C-3403 | II | - | 0.08 ± 0.01 | 1.5 ± 0.2 |

| C-3404 | III | - | 0.03 ± 0.005 | 0.9 ± 0.1 |

Experimental Protocols

General Procedure for the Synthesis of N-Sulfonylaziridines

This protocol describes a general method for the synthesis of N-sulfonylaziridines from the corresponding β-amino alcohols.

Procedure:

-

To a solution of the β-amino alcohol (1.0 equiv) and a suitable base (e.g., triethylamine, 2.5 equiv) in a dry solvent (e.g., dichloromethane) at 0 °C, add the corresponding sulfonyl chloride (1.1 equiv) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the aqueous layer with an organic solvent (e.g., dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-sulfonylated amino alcohol.

-

Dissolve the crude intermediate in a suitable solvent (e.g., acetonitrile) and add a base (e.g., potassium carbonate, 3.0 equiv).

-

Heat the mixture to reflux and stir for 4-12 hours, monitoring the formation of the aziridine by TLC.

-

After completion, cool the reaction mixture to room temperature, filter off the base, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-sulfonylaziridine.

General Procedure for the Nucleophilic Ring-Opening of N-Tosylaziridines

This protocol outlines a general method for the ring-opening of N-tosylaziridines with a nucleophile.

Procedure:

-

To a solution of the N-tosylaziridine (1.0 equiv) in a suitable solvent (e.g., DMF, CH₃CN, or THF), add the nucleophile (1.1-2.0 equiv).

-

If required, add a catalyst or an additive (e.g., a Lewis acid or a base).

-

Stir the reaction mixture at the appropriate temperature (ranging from room temperature to elevated temperatures) for the required time, monitoring the reaction by TLC.

-

Upon completion, quench the reaction (e.g., with water or a saturated aqueous solution of ammonium chloride).

-

Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure ring-opened product.

Conclusion

Sulfonamide-protected aziridines are highly versatile synthetic intermediates whose reactivity is governed by the electron-withdrawing nature of the sulfonamide group, which activates the strained three-membered ring to nucleophilic attack. The ring-opening reactions are typically stereospecific and regioselective, providing a powerful tool for the synthesis of complex, nitrogen-containing molecules. Furthermore, the discovery of their potent and specific inhibitory activity against enzymes such as protein disulfide isomerases opens up new avenues for their application in drug discovery and development. A thorough understanding of their mechanism of action, as detailed in this guide, is crucial for harnessing their full synthetic and therapeutic potential.

References

Potential biological activity of N,N-dimethylaziridine sulfonamides.

An In-Depth Technical Guide to the Biological Activity of Aziridine Sulfonamides

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, sulfonamides represent a cornerstone scaffold, integral to a wide array of therapeutic agents.[1] Their synthetic accessibility and diverse biological activities have established them as privileged structures in drug discovery.[2][3] Concurrently, the aziridine ring, a strained three-membered heterocycle, offers unique chemical reactivity, functioning as a potent alkylating agent.[4] This property has been harnessed in several anticancer agents, such as mitomycin C and thiotepa.

This technical guide delves into the biological potential of a specific class of molecules that merges these two functionalities: aromatic sulfonamides of aziridine-2-carboxylic acid derivatives . While the broader class of N,N-dimethylaziridine sulfonamides is of interest, the current body of research provides extensive data on these specific aziridine-2-carboxylic acid analogues. These compounds have emerged as potent, irreversible inhibitors of Protein Disulfide Isomerase (PDI), a critical enzyme in cellular protein folding, thereby exhibiting significant promise as novel anticancer and antithrombotic therapeutics.[4][5][6]

Mechanism of Action: Covalent Inhibition of Protein Disulfide Isomerase (PDI)

The primary mechanism driving the biological activity of these aziridine sulfonamide derivatives is the targeted alkylation of cysteine residues within the active sites of PDI.[4]

-

The Target - PDI: Protein Disulfide Isomerase (PDI) is a chaperone enzyme primarily located in the endoplasmic reticulum (ER). It plays a crucial role in catalyzing the formation, breakage, and rearrangement of disulfide bonds during the folding of nascent proteins.[7][8] Due to their high proliferative rates, many cancer cells overexpress PDI to manage the increased demand for protein synthesis and mitigate ER stress, making PDI a compelling target for oncology.[7][8]

-

Alkylation by the Aziridine Ring: The strained aziridine ring is susceptible to nucleophilic attack. In a biological context, the thiol group of cysteine residues in proteins acts as a potent nucleophile. Electron-withdrawing substituents on the aziridine ring, such as the sulfonamide group, increase its reactivity and selectivity towards thiolate anions over other nucleophiles like those found in nucleic acids.[4]

-

Covalent Bonding: Research has demonstrated that these compounds act as irreversible inhibitors by forming a covalent bond with PDI. Specifically, studies using nuclear magnetic resonance (NMR) spectroscopy on the PDIA1 isoform have confirmed that both Cysteine 53 (C53) and Cysteine 56 (C56) residues within the enzyme's catalytic site are involved in this covalent binding.[4][5][6] This irreversible inhibition leads to an accumulation of unfolded or misfolded proteins, triggering the Unfolded Protein Response (UPR) and ultimately leading to apoptosis (programmed cell death) in cancer cells.[8]

Biological Activities and Therapeutic Potential

The inhibition of PDI by aromatic sulfonamides of aziridine-2-carboxylic acid derivatives translates into significant downstream biological effects, primarily anticancer and antithrombotic activities.

PDI Inhibition

These compounds have been identified as potent inhibitors of recombinant human PDIA1 and, to a lesser extent, PDIA3. The inhibitory activity is observed in concentrations ranging from low nanomolar to low micromolar, highlighting their potency.[4][5][6] The selectivity for PDIA1 over PDIA3 varies between different analogues, suggesting that the substitution pattern on the aromatic sulfonamide portion can be tuned to achieve isoform-selective inhibition.[4]

Anticancer Activity

By inducing ER stress and apoptosis through PDI inhibition, these compounds show significant potential in oncology. One particular derivative, C3353, which targets the PDI family member Anterior Gradient 2 (Agr2), has demonstrated the ability to inhibit cell adhesion to collagen in the MCF-7 breast cancer cell line.[9]

Antithrombotic Activity

PDI is also known to be secreted by platelets and endothelial cells, where it plays a role in thrombus formation. Consequently, PDI inhibitors have been investigated as a new class of antithrombotic agents.[4][5] The aziridine sulfonamide derivatives, by blocking PDI activity, show potential for the development of novel therapies for thrombotic disorders.

Quantitative Biological Data

The following table summarizes the available quantitative data for a representative compound from this class. Further screening across a wider range of cell lines is necessary to fully characterize the anticancer potential of these derivatives.

| Compound ID | Target Protein Family | Cancer Cell Line | Biological Activity | IC50 Value |

| C3353 | PDI (specifically Agr2) | MCF-7 (Breast) | Inhibition of Cell Adhesion | 20.1 µM[9] |

Experimental Protocols

General Synthesis of Aziridine Aromatic N-Sulphonamides

A general and robust method for the synthesis of these compounds has been described.[4]

Materials:

-

Appropriate aziridine derivative (e.g., aziridine-2-carboxylic acid ester)

-

Aromatic sulphonic acid chloride

-

Potassium carbonate (K₂CO₃)

-

Chloroform (CHCl₃)

-

Water

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Silica gel for chromatography

Procedure:

-

Dissolve the aziridine derivative (1.1 mmol) and K₂CO₃ (2 mmol) in a biphasic mixture of chloroform (1 ml) and water (1 ml).

-

Add the aromatic sulphonic acid chloride (1 mmol) to the stirring solution.

-

Stir the mixture vigorously at room temperature for 24 hours.

-

Following the reaction, perform a liquid-liquid extraction with chloroform.

-

Combine the organic layers and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a petroleum ether/ethyl acetate gradient) to yield the final aziridine aromatic N-sulphonamide.[4]

PDI Inhibition - Insulin Reduction Assay

The activity of PDI and its inhibition is commonly measured using a turbidimetric insulin reduction assay.[4][5]

Principle: PDI catalyzes the reduction of disulfide bonds within the insulin molecule in the presence of a reducing agent, typically dithiothreitol (DTT). This reduction causes the insoluble insulin B chain to precipitate, leading to an increase in the turbidity of the solution. The rate of turbidity increase, measured as absorbance at 650 nm, is proportional to PDI's enzymatic activity.[10][11][12] An inhibitor will slow down or stop this increase in absorbance.

Procedure:

-

Reagent Preparation: Prepare fresh solutions of insulin (e.g., 0.167 mM), PDI enzyme (e.g., 1.5 µM), DTT (e.g., 2 mM), and the test inhibitor compound in a suitable buffer (e.g., 0.1 M potassium phosphate, 2 mM EDTA, pH 7.0).[12]

-

Assay Setup: In a 96-well microplate or a cuvette, add the insulin solution, PDI enzyme, and the test inhibitor (or vehicle control).

-

Initiation: Initiate the reaction by adding DTT to the mixture.

-

Measurement: Immediately begin monitoring the change in absorbance at 650 nm over time (e.g., every 5 minutes for up to an hour) using a spectrophotometer or plate reader.[12]

-

Data Analysis: Plot absorbance versus time. The inhibitory effect is determined by comparing the rate of insulin reduction in the presence of the test compound to the control. IC50 values can be calculated by performing the assay with a range of inhibitor concentrations and using a nonlinear regression analysis.[4]

Conclusion and Future Directions

Aromatic sulfonamides of aziridine-2-carboxylic acid derivatives represent a highly promising class of covalent PDI inhibitors. Their mechanism of action, involving the alkylation of active site cysteines, leads to potent inhibition of PDI enzymatic activity. This activity underpins their demonstrated potential as both anticancer and antithrombotic agents.

For drug development professionals, this class of compounds offers a compelling starting point for novel therapeutic design. Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a broader library of analogues to optimize potency, selectivity, and pharmacokinetic properties.

-

Expanded Biological Screening: Evaluating lead compounds against a diverse panel of cancer cell lines and in relevant in vivo models of cancer and thrombosis.

-

Toxicology and Safety Profiling: Thoroughly assessing the safety profile of lead candidates to ensure a suitable therapeutic window, a critical step for any alkylating agent.

The unique mechanism and potent activity of these aziridine sulfonamides validate PDI as a druggable target and pave the way for a new generation of therapeutics for challenging diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What are PDI inhibitors and how do they work? [synapse.patsnap.com]

- 8. Discovery of an orally active small-molecule irreversible inhibitor of protein disulfide isomerase for ovarian cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Methods of measuring protein disulfide isomerase activity: a critical overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular basis of rutin inhibition of protein disulfide isomerase (PDI) by combined in silico and experimental methods - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02683A [pubs.rsc.org]

- 12. Thioredoxin catalyzes the reduction of insulin disulfides by dithiothreitol and dihydrolipoamide [storage.googleapis.com]

The Architecture of Chirality: A Technical Guide to the Discovery and Synthesis of Novel Chiral Building Blocks

For Researchers, Scientists, and Drug Development Professionals

Abstract

The non-superimposable mirror-image nature of chiral molecules is a fundamental principle in drug discovery and development, where the desired therapeutic effect is often elicited by only one enantiomer. Consequently, the efficient and stereocontrolled synthesis of enantiomerically pure chiral building blocks is a cornerstone of modern medicinal chemistry. This technical guide provides an in-depth exploration of the core strategies for the discovery and synthesis of novel chiral building blocks. We delve into the primary methodologies, including asymmetric catalysis, chemoenzymatic resolutions, and chiral pool synthesis. Detailed experimental protocols for key transformations are provided, alongside a comprehensive compilation of quantitative data to facilitate the comparison of different synthetic routes. Furthermore, this guide utilizes visualizations to illustrate complex workflows and synthetic pathways, offering a clear and concise resource for researchers and scientists in the pharmaceutical and chemical industries.

Introduction: The Imperative of Chirality in Drug Discovery

Chiral molecules are ubiquitous in biological systems, and their three-dimensional arrangement dictates their interaction with biological targets such as enzymes and receptors.[1] Often, one enantiomer of a chiral drug is responsible for its therapeutic activity, while the other may be inactive or even cause adverse effects.[2] This underscores the critical need for synthetic methods that can produce single enantiomers with high purity.[3] The development of novel chiral building blocks expands the accessible chemical space for drug design, enabling the creation of new therapeutic agents with improved efficacy and safety profiles.[4]

The primary strategies for obtaining enantiomerically pure compounds can be broadly categorized into three main approaches:

-

Chiral Pool Synthesis: This method utilizes readily available, naturally occurring chiral molecules, such as amino acids, sugars, and terpenes, as starting materials.[5][6][7] The inherent chirality of these natural products is incorporated into the target molecule through a series of chemical transformations.[8]

-

Chiral Resolution: This approach involves the separation of a racemic mixture into its constituent enantiomers.[9] This can be achieved through various techniques, with enzymatic kinetic resolution being a particularly powerful and widely used method.[10][11]

-

Asymmetric Synthesis: This is the most direct approach, where a prochiral substrate is converted into a chiral product using a chiral catalyst or auxiliary.[12] This category includes powerful techniques such as asymmetric hydrogenation, asymmetric epoxidation, and a variety of other enantioselective transformations.[[“]][14]

This guide will explore these strategies in detail, providing both the theoretical background and practical guidance for their implementation in the laboratory.

Core Synthetic Strategies and Methodologies

The synthesis of novel chiral building blocks relies on a diverse toolbox of chemical reactions. This section details the most important and widely applied methodologies.

Asymmetric Catalysis

Asymmetric catalysis is a powerful tool for the efficient synthesis of chiral molecules, offering high enantioselectivity and catalytic turnover numbers.[3]

The asymmetric hydrogenation of prochiral ketones is a highly efficient method for producing chiral secondary alcohols, which are valuable intermediates in pharmaceutical synthesis.[15] This transformation is typically catalyzed by transition metal complexes containing chiral ligands.

Table 1: Asymmetric Hydrogenation of Representative Ketones

| Entry | Ketone Substrate | Chiral Catalyst/Ligand | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| 1 | Acetophenone | RuCl₂( (S)-BINAP)₂(dmf) | Methanol | >99 | 98 (R) | [14] |

| 2 | 1-Tetralone | (R)-Ru(OAc)₂(tolbinap) | Ethanol | 100 | 99 (R) | [16] |

| 3 | 4-Chromone | [Rh(cod)₂]BF₄ / (R,R)-Me-BPE | Methanol | >95 | >99 | [14] |

| 4 | Ethyl benzoylformate | [RuCl((R)-binap)]₂NEt₃ | Toluene/Methanol | 98 | 96 (R) | [14] |

The Jacobsen-Katsuki epoxidation is a versatile and highly enantioselective method for the epoxidation of unfunctionalized alkenes using a chiral manganese-salen complex as the catalyst.[17][18] Chiral epoxides are valuable building blocks that can be converted into a wide range of other chiral molecules, including amino alcohols and diols.[2]

Table 2: Jacobsen-Katsuki Asymmetric Epoxidation of Alkenes

| Entry | Alkene Substrate | Catalyst | Oxidant | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| 1 | (Z)-1-Phenylpropene | (R,R)-Jacobsen's Catalyst | m-CPBA | 85 | 97 | [2] |

| 2 | Indene | (R,R)-Jacobsen's Catalyst | NaOCl | 90 | 98 | [18] |

| 3 | 1,2-Dihydronaphthalene | (S,S)-Jacobsen's Catalyst | NaOCl | 88 | >99 | [17] |

| 4 | Styrene | (R,R)-Jacobsen's Catalyst | NaOCl, NMO | 75 | 92 | [2] |

Chemoenzymatic Methods: Kinetic Resolution

Enzymes are highly efficient and selective catalysts that can be used to resolve racemic mixtures.[9] Lipases are particularly versatile and are widely used for the kinetic resolution of racemic alcohols and amines through enantioselective acylation.[10][11]

Table 3: Lipase-Catalyzed Kinetic Resolution of Racemic Amines and Alcohols

| Entry | Racemic Substrate | Enzyme | Acylating Agent | Solvent | Conversion (%) | Enantiomeric Excess (ee, %) of Unreacted Substrate | Reference | | :-- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | (±)-1-Phenylethanamine | Candida antarctica Lipase B | Ethyl acetate | Toluene | ~50 | >99 (R) |[9] | | 2 | (±)-1-Indanol | Pseudomonas cepacia Lipase | Vinyl acetate | Diisopropyl ether | 48 | 98 (S) |[10] | | 3 | (±)-Propranolol | Candida rugosa Lipase | Isopropenyl acetate | Toluene/[EMIM][BF₄] | ~50 | 96 (S) |[11] | | 4 | (±)-1-(1-Naphthyl)ethanol | Aspergillus niger Lipase | Vinyl acetate | n-Heptane | 50 | >99 (R) |[9] |

Asymmetric Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) facilitates reactions between reactants in immiscible phases and can be rendered asymmetric by using chiral phase-transfer catalysts.[19][20] This method is particularly useful for the asymmetric synthesis of α-amino acids through the alkylation of glycine Schiff base derivatives.[21]

Table 4: Asymmetric Synthesis of α-Amino Acids via Phase-Transfer Catalysis

| Entry | Electrophile | Chiral PTC | Base | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) of syn-product | Reference |

| 1 | Benzyl bromide | (S,S)-3,4,5-Trifluorophenyl-NAS bromide | 50% aq. KOH | 95 | >99:1 | 99 | [12] |

| 2 | Allyl bromide | (S)-O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | CsOH·H₂O | 92 | 95:5 | 98 | [21] |

| 3 | Ethyl iodide | Maruoka Catalyst | 50% aq. KOH | 98 | 98:2 | >99 | [12] |

| 4 | n-Butyl bromide | (R)-N-(4-Trifluoromethylbenzyl)cinchonidinium bromide | K₂CO₃ | 85 | 91:9 | 94 | [21] |

Experimental Protocols

This section provides detailed experimental procedures for some of the key transformations discussed in this guide.

Asymmetric Hydrogenation of Acetophenone

Procedure adapted from Noyori et al.[14]

Materials:

-

RuCl₂( (S)-BINAP)₂(dmf) (1 mol%)

-

Acetophenone (1.0 mmol)

-

Methanol (5 mL)

-

Hydrogen gas

Procedure:

-

In a glovebox, a 50 mL Schlenk flask is charged with RuCl₂( (S)-BINAP)₂(dmf) (0.01 mmol) and acetophenone (1.0 mmol).

-

Anhydrous, degassed methanol (5 mL) is added to the flask.

-

The flask is sealed, removed from the glovebox, and connected to a hydrogen line.

-

The flask is purged with hydrogen gas (3 cycles of vacuum/H₂).

-

The reaction mixture is stirred vigorously under a positive pressure of hydrogen (1-4 atm) at room temperature for 12-24 hours.

-

Upon completion (monitored by TLC or GC), the solvent is removed under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel (e.g., hexane:ethyl acetate gradient) to afford the chiral 1-phenylethanol.

-

The enantiomeric excess is determined by chiral HPLC analysis.

Jacobsen-Katsuki Asymmetric Epoxidation of (Z)-1-Phenylpropene

Procedure adapted from Jacobsen et al.[2]

Materials:

-

(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(R,R)-Jacobsen's catalyst] (5 mol%)

-

(Z)-1-Phenylpropene (1.0 mmol)

-

m-Chloroperoxybenzoic acid (m-CPBA, 77%, 1.5 mmol)

-

N-Methylmorpholine N-oxide (NMO, 0.5 mmol)

-

Dichloromethane (DCM), freshly distilled (10 mL)

-

pH 11.3 phosphate buffer

Procedure:

-

To a solution of (Z)-1-phenylpropene (1.0 mmol) in DCM (5 mL) at 0 °C is added (R,R)-Jacobsen's catalyst (0.05 mmol) and NMO (0.5 mmol).

-

A solution of m-CPBA (1.5 mmol) in DCM (5 mL) is added dropwise over 30 minutes.

-

The reaction mixture is stirred at 0 °C for 4-6 hours.

-

The reaction is quenched by the addition of a saturated aqueous solution of Na₂SO₃ (10 mL).

-

The mixture is warmed to room temperature and stirred for 30 minutes.

-

The layers are separated, and the aqueous layer is extracted with DCM (2 x 10 mL).

-

The combined organic layers are washed with saturated aqueous NaHCO₃ (15 mL) and brine (15 mL), dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (e.g., hexane:ethyl acetate gradient) to yield the corresponding epoxide.

-

The enantiomeric excess is determined by chiral GC or HPLC analysis.

Lipase-Catalyzed Kinetic Resolution of (±)-1-Phenylethanamine

Procedure adapted from literature protocols.[9]

Materials:

-

(±)-1-Phenylethanamine (1.0 mmol)

-

Immobilized Candida antarctica Lipase B (Novozym 435) (20-30 mg/mmol of substrate)

-

Ethyl acetate (1.5 mmol)

-

Toluene (5 mL)

Procedure:

-

To a solution of (±)-1-phenylethanamine (1.0 mmol) in toluene (5 mL) is added ethyl acetate (1.5 mmol).

-

Immobilized Candida antarctica Lipase B is added to the mixture.

-

The reaction mixture is shaken at a constant temperature (e.g., 40 °C) and monitored by chiral GC or HPLC.

-

The reaction is stopped at approximately 50% conversion by filtering off the enzyme.

-

The filtrate is concentrated under reduced pressure.

-

The resulting mixture of the unreacted (R)-amine and the acylated (S)-amine can be separated by column chromatography or by acid-base extraction.

-

The enantiomeric excess of the unreacted amine is determined by chiral HPLC analysis.

Visualizing Synthetic Pathways and Workflows

Diagrams are invaluable tools for understanding complex experimental processes and logical relationships in chemical synthesis. The following diagrams were generated using the DOT language.

General Workflow for the Discovery and Synthesis of Chiral Building Blocks

Synthetic Pathway for Asymmetric Hydrogenation

Logical Relationship in Kinetic Resolution

Conclusion

The synthesis of novel chiral building blocks is a dynamic and continually evolving field, driven by the persistent demand for more effective and safer pharmaceuticals. The methodologies outlined in this guide—asymmetric catalysis, chemoenzymatic resolution, and chiral pool synthesis—represent the state-of-the-art in enantioselective synthesis. By providing detailed experimental protocols, comprehensive quantitative data, and clear visual representations of synthetic workflows, this technical guide serves as a valuable resource for researchers dedicated to the design and creation of the next generation of chiral molecules. The continued innovation in this area will undoubtedly lead to the discovery of new medicines and a deeper understanding of the role of chirality in biological systems.

References

- 1. Chiral Building Blocks Selection - Enamine [enamine.net]

- 2. grokipedia.com [grokipedia.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis [mdpi.com]

- 7. Chiral pool - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Aspergillus spp. As an Expression System for Industrial Biocatalysis and Kinetic Resolution [mdpi.com]

- 10. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. consensus.app [consensus.app]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]

- 16. researchgate.net [researchgate.net]

- 17. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]

- 18. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]

- 19. Recent advances in asymmetric phase-transfer catalysis. | Semantic Scholar [semanticscholar.org]

- 20. Recent advances in asymmetric phase-transfer catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

(S)-2-Benzyl-N,N-dimethylaziridine-1-sulfonamide: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Benzyl-N,N-dimethylaziridine-1-sulfonamide is a chiral building block of significant interest in synthetic and medicinal chemistry. Its utility is largely derived from the inherent reactivity of the strained aziridine ring, which is further activated by the electron-withdrawing N,N-dimethylsulfonamide group.[1][2] This activation facilitates nucleophilic ring-opening reactions, making it a valuable intermediate for constructing complex nitrogen-containing molecules.[1][2] However, this inherent reactivity also poses challenges regarding the compound's stability and solubility, which are critical parameters for its storage, handling, and application in multi-step syntheses. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound, and critically, outlines detailed experimental protocols for researchers to generate quantitative data essential for its effective use in a laboratory and developmental setting.

Core Physicochemical Properties

This compound is typically supplied as a white to off-white crystalline solid or powder.[3][4] While comprehensive, experimentally-derived data is sparse in publicly available literature, a summary of its known and predicted properties is presented below.

Table 1: Physicochemical and Solubility Data

| Parameter | Value/Description | Source |

| Molecular Formula | C₁₁H₁₆N₂O₂S | [3][5][6] |

| Molecular Weight | 240.32 g/mol | [1][3] |

| Appearance | White to off-white solid; Crystalline powder | [3][4][7] |

| Boiling Point | 367.9 ± 9.0 °C (Predicted) | [4][5][7] |

| Density | 1.28 ± 0.1 g/cm³ (Predicted) | [4][7] |

| Water Solubility | Limited | [3] |

| Organic Solubility | Soluble in organic solvents. Specifically noted: Chloroform (Slightly), Methanol (Slightly). | [3][5] |

Stability Profile

The stability of this compound is intrinsically linked to the high ring strain of the aziridine and the activating nature of the N-sulfonyl group. This combination makes the compound susceptible to degradation, primarily through nucleophilic attack and subsequent ring-opening.

Table 2: Stability and Storage Information

| Parameter | Information/Recommendation | Source |

| General Stability | The high ring tension combined with the electron-withdrawing sulfonamide group makes the aziridine ring vulnerable to ring-opening reactions. | [8] |

| Reactivity | The aziridine ring can undergo nucleophilic attack, leading to the formation of reactive intermediates. This is a key feature of its synthetic utility. | [2] |

| Storage Conditions | Store in a cool, dry place in a tightly sealed container, away from light. | [3] |

| Shelf Life | Approximately 2 years when stored under recommended conditions. | [3] |

Given its reactivity, the compound is expected to be sensitive to acidic and basic conditions, which can catalyze hydrolysis or ring-opening. It may also be susceptible to thermal and photolytic degradation. To quantitatively assess this, forced degradation studies are essential.

Experimental Protocols

Due to the lack of published quantitative data, the following sections provide detailed, standardized protocols for determining the solubility and stability of this compound. These methods are standard in the pharmaceutical industry and are readily adaptable for research purposes.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, representing the true saturation point in a given solvent.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a precisely known volume of the desired solvent (e.g., water, methanol, acetonitrile, buffered solutions). The amount should be sufficient to ensure a solid phase remains after equilibration.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker or rotator (e.g., at 25 °C) for a defined period (typically 24 to 48 hours) to ensure equilibrium is reached.[5][7]

-

Phase Separation: After equilibration, allow the vials to stand to let undissolved solid settle. Centrifuge the samples at high speed to pellet any remaining suspended particles.

-

Sampling: Carefully withdraw a precise aliquot from the clear supernatant.

-

Dilution: Dilute the aliquot with a suitable solvent to a concentration within the quantifiable range of the analytical method.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated, stability-indicating HPLC-UV method. A pre-established calibration curve of the compound is required for accurate quantification.

-

Calculation: The solubility is calculated from the measured concentration, accounting for the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.[7]

Caption: Workflow for Shake-Flask Thermodynamic Solubility.

Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation (or stress testing) is crucial for understanding the intrinsic stability of a compound and for developing a stability-indicating analytical method.[9][10] It involves subjecting the compound to harsh conditions to accelerate decomposition.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).[11]

-

Stress Conditions: Aliquot the stock solution into separate, labeled vials for each stress condition.

-

Acidic Hydrolysis: Add 0.1 M HCl. Heat at 60 °C for a specified time (e.g., 2, 8, 24 hours).

-

Basic Hydrolysis: Add 0.1 M NaOH. Heat at 60 °C for a specified time.

-

Oxidative Degradation: Add 3% H₂O₂. Keep at room temperature.

-

Thermal Degradation: Evaporate the solvent from the stock solution to obtain a solid film. Heat the solid in an oven at a high temperature (e.g., 80 °C).

-

Photolytic Degradation: Expose the stock solution (in a photostable quartz cuvette) or solid compound to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/m²).[12][13] A dark control sample, protected from light (e.g., with aluminum foil), must be stored under the same temperature conditions.[12]

-

-

Time Points: For each condition, take samples at various time points.

-

Quenching: At each time point, withdraw an aliquot and neutralize the sample if necessary (e.g., add an equimolar amount of base to the acid-stressed sample and vice-versa). Dilute with the mobile phase to the target analytical concentration.

-

Analysis: Analyze all samples (stressed, control, and a non-degraded standard) using a suitable HPLC method. The goal is to achieve chromatographic separation of the parent peak from all degradation product peaks.

-

Data Evaluation: Determine the percentage of degradation. Peak purity analysis (e.g., using a photodiode array detector) should be performed to ensure the parent peak is pure and that degradant peaks are not co-eluting.[9]

Caption: Forced Degradation Study Workflow.

Conclusion and Recommendations

This compound is a reactive chemical intermediate whose handling and use demand a clear understanding of its solubility and stability. Current literature provides only a qualitative sketch of these properties. For drug development professionals and researchers relying on this compound, generating precise, quantitative data is not just recommended, but essential for reproducible and successful outcomes.

It is strongly recommended that researchers utilize the standardized protocols outlined in this guide. The shake-flask method will provide essential equilibrium solubility data in various solvent systems, guiding decisions on reaction conditions and purification. The forced degradation study is critical for identifying the compound's liabilities, establishing safe storage and handling procedures, and developing a robust, stability-indicating analytical method for quality control throughout the synthetic process. This empirical data will ultimately de-risk the use of this valuable chiral building block in complex research and development projects.

References

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. This compound | 902146-43-4 | Benchchem [benchchem.com]

- 3. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 4. bioassaysys.com [bioassaysys.com]

- 5. enamine.net [enamine.net]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. researchgate.net [researchgate.net]

- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 10. ijsdr.org [ijsdr.org]

- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 12. q1scientific.com [q1scientific.com]

- 13. ema.europa.eu [ema.europa.eu]

An In-depth Technical Guide to (S)-2-Benzyl-N,N-dimethylaziridine-1-sulfonamide: Safety, Handling, and Experimental Protocols

This technical guide provides comprehensive safety and handling information for (S)-2-Benzyl-N,N-dimethylaziridine-1-sulfonamide, targeting researchers, scientists, and professionals in drug development. The document outlines the compound's properties, safety precautions, experimental procedures, and potential biological relevance.

Compound Identification and Properties

This compound is a chiral synthetic building block utilized in organic synthesis.[1] Its structure, featuring a reactive aziridine ring and a sulfonamide group, makes it a valuable intermediate in the synthesis of more complex molecules.[1]

| Property | Value | Source |

| IUPAC Name | (2S)-2-benzyl-N,N-dimethylaziridine-1-sulfonamide | [1] |

| Synonyms | (2S)-N,N-dimethyl-2-(phenylmethyl)-1-Aziridinesulfonamide | [2] |

| CAS Number | 902146-43-4 | [3][4] |

| Molecular Formula | C₁₁H₁₆N₂O₂S | [5][6][7] |

| Molecular Weight | 240.32 g/mol | [4][5][7] |

| Appearance | White to off-white solid; Crystalline solid or powder | [5] |

| Solubility | Limited solubility in water; soluble in organic solvents | [5] |

| Storage | Store in a cool, dry place in a tightly sealed container away from light. Recommended storage temperature: 2-8°C. | [5][8] |

Safety and Handling

The safety information for this compound varies across different suppliers, with some classifying it as non-hazardous and others advising caution. Given the reactive nature of the aziridine ring, it is prudent to handle this compound with care.

Hazard Identification

Some sources indicate that the compound is not classified as hazardous according to GHS, showing no required pictogram or signal word.[3] However, another source suggests it may cause respiratory irritation upon inhalation.[4] It is important to note that the chemical, physical, and toxicological properties have not been thoroughly investigated.[4]

Precautionary Measures and Personal Protective Equipment (PPE)

Due to the limited toxicological data, the following precautions are recommended:

| Precaution | Details | Source |

| Engineering Controls | Work in a well-ventilated area, preferably in a fume hood to avoid inhalation of dust. | [1][4] |

| Eye/Face Protection | Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles. | [4] |

| Skin Protection | Handle with nitrile gloves. Inspect gloves prior to use and use proper glove removal technique. A lab coat should be worn. | [1][4] |

| Respiratory Protection | For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. | [4] |

| Hygiene Measures | Wash hands before breaks and at the end of the workday. | [4] |

First Aid Measures

| Exposure Route | First Aid Procedure | Source |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician. | [3][4] |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician. | [3][4] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. | [3][4] |

| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. | [3][4] |

Fire-Fighting and Accidental Release Measures

-

Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][4]

-

Accidental Release : Use personal protective equipment. Avoid dust formation. Sweep up and shovel. Keep in suitable, closed containers for disposal. Do not let the product enter drains.[3][4]

Experimental Protocols

While a specific protocol for the synthesis of the (S)-enantiomer was not found, a detailed procedure for the synthesis of the corresponding (R)-enantiomer, (R)-2-benzyl-N,N-dimethylaziridine-1-sulfonamide, is available and can be adapted.

Synthesis of (R)-2-Benzyl-N,N-dimethylaziridine-1-sulfonamide

This procedure details the sulfonylation of (R)-2-benzylaziridine.

Materials:

-

(R)-2-benzylaziridine

-

N,N-dimethylsulfamoyl chloride

-

Dichloromethane (DCM)

-

N,N-diisopropylethylamine (DIPEA)

-

0.5M Citric acid solution

-

1.0 M Sodium bicarbonate solution

-

tert-Butyl methyl ether (MTBE)

-

Heptane

Procedure:

-

A solution of (R)-2-benzylaziridine (1.14 mol) and N,N-dimethylsulfamoyl chloride (1.20 mol) in dichloromethane is cooled to -10 °C.[9]

-

N,N-diisopropylethylamine (1.14 mol) is added to the cooled solution.[9]

-

The resulting yellow solution is stirred at -10 °C for a minimum of 16 hours.[9]

-

A 0.5M solution of citric acid is added, and the phases are separated.[9]

-

The organic phase is washed with a 1.0 M sodium bicarbonate solution.[9]

-

The solvent of the organic phase is exchanged to tert-butyl methyl ether.[9]

-

The solution is cooled to 0 °C, and heptane is added dropwise over 2 hours.[9]

-

The mixture is aged for an additional 2 hours at 0 °C, then cooled to -10 °C to allow the product to precipitate as a white, crystalline solid.[9]

Yield: 76%[9]

Reactivity and Potential Biological Activity

The reactivity of this compound is primarily attributed to the strained three-membered aziridine ring, which is activated by the electron-withdrawing sulfonamide group.[1] This makes the aziridine ring susceptible to nucleophilic attack, leading to ring-opening reactions.[1]

The benzyl group at the C2 position sterically hinders nucleophilic attack at the adjacent carbon, directing the ring-opening to the less hindered C1 position.[1] This reactivity is fundamental to its use as a building block in the synthesis of more complex molecules.[1]

While specific signaling pathways for this compound are not well-documented, sulfonamide derivatives are known for a wide range of biological activities.[1] One study has highlighted that sulfonamides derived from aziridine-2-carboxylic acid can inhibit Protein Disulfide Isomerase (PDI), an enzyme involved in protein folding.[1] This suggests a potential, though unconfirmed, mechanism of action for this compound.

References

- 1. This compound | 902146-43-4 | Benchchem [benchchem.com]

- 2. This compound [lgcstandards.com]

- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. capotchem.com [capotchem.com]

- 5. (2S)-2-Benzyl-N,N-dimethylaziridine-1-sulfonamide | C11H16N2O2S | CID 11665891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. alfa-labotrial.com [alfa-labotrial.com]

- 7. This compound - High-Purity Chiral Sulfonamide at Best Price [jigspharma.com]

- 8. researchgate.net [researchgate.net]

- 9. (2S)-2-benzyl-N,N-dimethylaziridine-1-sulfonamide [cymitquimica.com]

Methodological & Application

Application Notes and Protocols: Ring-Opening Reactions of (S)-2-Benzyl-N,N-dimethylaziridine-1-sulfonamide with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Benzyl-N,N-dimethylaziridine-1-sulfonamide is a chiral, activated aziridine that serves as a versatile building block in organic synthesis. The presence of the electron-withdrawing N,N-dimethylsulfonamide group significantly activates the aziridine ring, facilitating its regioselective and stereospecific ring-opening by a wide array of nucleophiles.[1] This reactivity profile makes it a valuable precursor for the synthesis of complex, enantiomerically enriched nitrogen-containing molecules, which are of significant interest in medicinal chemistry and drug development.[1]

The regiochemical outcome of the ring-opening reaction is primarily governed by a combination of steric and electronic factors. The bulky benzyl group at the C2 position sterically hinders nucleophilic attack at this site.[1] Consequently, nucleophilic attack predominantly occurs at the less sterically encumbered C3 position in a classic SN2 fashion. This inherent regioselectivity, coupled with the defined stereochemistry of the starting material, allows for the predictable synthesis of chiral products.

These application notes provide an overview of the ring-opening reactions of this compound with various classes of nucleophiles, including experimental protocols and quantitative data where available through analogous systems.

Regioselectivity of Nucleophilic Attack

The nucleophilic ring-opening of this compound proceeds via an SN2 mechanism, leading to inversion of configuration at the center of attack. Due to the steric hindrance of the benzyl group at the C2 position, nucleophiles preferentially attack the C3 carbon.

Caption: Regioselectivity in the ring-opening of this compound.

Ring-Opening with Carbon Nucleophiles

Organometallic reagents, such as organocuprates and Grignard reagents, are effective carbon nucleophiles for the ring-opening of activated aziridines. These reactions typically proceed with high regioselectivity, affording the corresponding β-substituted amines.

Quantitative Data for Analogous Systems

| Nucleophile (Analogous System) | Aziridine Substrate | Product | Yield (%) | Regioselectivity (C3:C2) | Reference |